molecular formula C19H16N4OS B11376136 N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11376136
M. Wt: 348.4 g/mol
InChI Key: YCURKYAZDLYJKA-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused to a thiazole ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16N4OS/c1-12-17(25-19(21-12)13-7-3-2-4-8-13)18(24)20-11-16-22-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3,(H,20,24)(H,22,23)

InChI Key

YCURKYAZDLYJKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it binds to bacterial enzymes or cancer cell receptors, inhibiting their activity and leading to cell death. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:

The uniqueness of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in its combined benzimidazole and thiazole rings, which provide a distinct set of chemical and biological properties.

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